Structural Differentiation via 2-Chloro Substituent: Impact on Target Binding Potential
The target compound possesses a 2-chlorophenyl group. In pyridazinone-based medicinal chemistry, the position and nature of halogen substitution have been shown to significantly influence COX-2 inhibitory activity [1]. While no direct IC50 data exists for this specific compound, class-level SAR from related N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives indicates that subtle changes to the phenyl ring can modulate potency against COX-2 [1]. For example, compounds with electron-withdrawing substituents (e.g., 4a, 4b, 5a, 10) in the series achieved IC50 values ranging from 16.76 nM to 17.45 nM, compared to celecoxib's 17.79 nM [1]. The 2-chloro substituent's unique ortho steric and electronic profile differentiates it from para-substituted or unsubstituted analogs, potentially altering binding mode and selectivity, though this hypothesis requires direct experimental validation.
| Evidence Dimension | Predicted impact on biological activity based on class-level SAR |
|---|---|
| Target Compound Data | No direct quantitative data available for CAS 952984-55-3 |
| Comparator Or Baseline | Related pyridazinone derivatives: 4a (IC50 = 17.45 nM vs COX-2), 4b (IC50 = 17.40 nM), 5a (IC50 = 16.76 nM), 10 (IC50 = 17.15 nM); Celecoxib baseline IC50 = 17.79 nM [1] |
| Quantified Difference | Cannot be calculated for the target compound; class-level variability suggests potential for differential activity |
| Conditions | In vitro COX-2 enzyme inhibition assay (fluorescence-based microplate reader) [1] |
Why This Matters
The 2-chloro substitution pattern offers a distinct physicochemical profile, which, based on class-level SAR, suggests this compound is not interchangeable with its close analogs; any procurement decision should be based on the specific need for an ortho-chlorophenyl derivative rather than a generic pyridazinone.
- [1] Khan A, Diwan A, Thabet HK, Imran M. Synthesis of novel N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives as cyclooxygenase-2 inhibitors. Drug Dev Res. 2020;81(5):573-584. DOI: 10.1002/ddr.21655. View Source
